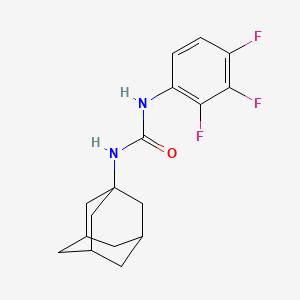

1-(1-Adamantyl)-3-(2,3,4-trifluorophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

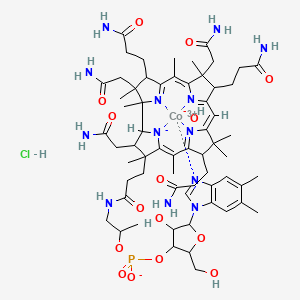

1-(1-Adamantyl)-3-(2,3,4-trifluorophenyl)urea, also known as AU1235, is a compound with the molecular formula C₁₇H₁₉F₃N₂O and a molecular weight of 324.34. It is an adamantyl urea inhibitor of Mycobacterium tuberculosis. Many 1-adamantyl-3-phenyl ureas, such as this compound, have been identified as potent anti-tuberculosis activity compounds .

Synthesis Analysis

The synthesis of a similar compound, 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea, was reported in a study . A mixture of 4-chlorophenyl isocyanate (153 mg, 1 mmol), amantadine (166 mg, 1.1 mmol), and dichloromethane (10 mL) was heated at 313 K under reflux for 2 hours .Molecular Structure Analysis

The crystal structure of a similar compound, 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea, was reported in a study . The crystal structure was orthorhombic, Pna 2 1 (no. 33), with a = 9.2750 (10) Å, b = 12.8640 (17) Å, c = 13.483 (2) Å, β = 90°, V = 1608.8 (4) Å 3, Z = 4 .Applications De Recherche Scientifique

Inhibitors of Soluble Epoxide Hydrolase : Several studies have focused on derivatives of 1-(1-Adamantyl)-3-(2,3,4-trifluorophenyl)urea as potent inhibitors of human and murine soluble epoxide hydrolase (sEH), an enzyme linked to inflammatory and pain processes. These inhibitors have shown significant pharmacokinetic improvements over earlier adamantane-based inhibitors and demonstrated notable efficacy in reducing inflammatory pain in animal models (Rose et al., 2010).

Anti-Inflammatory and Analgesic Effects : The substituted phenyl group variants of adamantyl urea-based sEH inhibitors have shown improved pharmacokinetic properties and significant anti-inflammatory effects in murine models. These derivatives are more metabolically stable and potent in vivo, suggesting their potential for clinical trials (Jun-Yan Liu et al., 2013).

Antiviral, Antimycotic, and Herbicidal Activity : Research has indicated that certain N-substituted N'-(2-adamantyl)-thioureas and ureas, which include adamantyl and urea moieties, exhibit antiviral, antimycotic, and herbicidal activity. This suggests the potential for these compounds in the development of various therapeutic agents (Kreutzberger & Tantawy, 1983).

Inhibition of Mycobacterium Tuberculosis : Adamantyl ureas have been identified as compounds active against Mycobacterium tuberculosis. A comprehensive screening of adamantyl ureas revealed moderate activity against M. tuberculosis, indicating their potential in tuberculosis treatment (Scherman et al., 2012).

Antimicrobial Properties : New urea derivatives containing adamantyl groups have been synthesized and evaluated for antimicrobial activity. Some of these compounds, especially the adamantyl urea adducts, showed promising growth inhibition against certain bacterial strains, highlighting their potential as antimicrobial agents (Patil et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

1-(1-adamantyl)-3-(2,3,4-trifluorophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N2O/c18-12-1-2-13(15(20)14(12)19)21-16(23)22-17-6-9-3-10(7-17)5-11(4-9)8-17/h1-2,9-11H,3-8H2,(H2,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDHHHKUANVSJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=C(C(=C(C=C4)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine](/img/structure/B560549.png)

![2-[(3s)-1-{[2-(Methylamino)pyrimidin-5-Yl]methyl}piperidin-3-Yl]-6-(Thiophen-2-Yl)pyrimidin-4(1h)-One](/img/structure/B560550.png)

![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)

![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)

![propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560572.png)